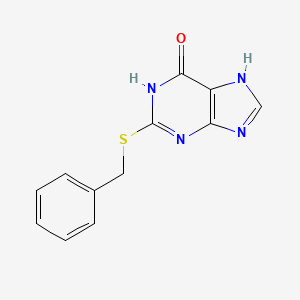

2-(benzylsulfanyl)-9H-purin-6-ol

Description

2-(Benzylsulfanyl)-9H-purin-6-ol is a purine derivative characterized by a benzylsulfanyl (-S-benzyl) group at position 2 and a hydroxyl (-OH) group at position 6 of the purine ring. The compound exists in equilibrium with its tautomeric form, 2-(benzylsulfanyl)-7H-purin-6-one, where the hydroxyl group at C6 is replaced by a ketone (C=O) . This tautomerism is common in purine derivatives and influences reactivity and spectral properties.

Synthesis: The compound can be synthesized via sulfenylation reactions. For example, 9-benzyl-6-phenyl-9H-purine reacts with disulfides (e.g., dibenzyl disulfide) in the presence of tBuOLi and 1,4-dioxane at 130°C for ~130 hours . Alternatively, coupling reactions with hydrazine derivatives can yield analogs like 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones .

Properties

Molecular Formula |

C12H10N4OS |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

2-benzylsulfanyl-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C12H10N4OS/c17-11-9-10(14-7-13-9)15-12(16-11)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17) |

InChI Key |

KWVTWUILORQZBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)NC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₀N₄OS

- Molecular Weight : 266.30 g/mol (calculated).

- Spectroscopic Data :

Purine derivatives with modifications at positions 2 and 6 exhibit diverse chemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Spectral Comparison

Key Findings:

Substituent Effects on Reactivity :

- The benzylsulfanyl group at C2 enhances nucleophilic substitution reactivity compared to chloro substituents (e.g., 9-benzyl-2-chloro-purin-6-ol) due to the polarizable sulfur atom .

- Hydrazone derivatives (e.g., 6d, 6f) exhibit strong intramolecular hydrogen bonding (N-H peaks at δ ~10–13 ppm in NMR), stabilizing the hydrazone tautomer .

Chloro-substituted purines (e.g., 9-benzyl-2-chloro-purin-6-ol) are often intermediates in antiviral drug synthesis but may exhibit lower solubility due to halogen hydrophobicity .

Thermal Stability :

- Compounds with bulky substituents (e.g., 6f, with a 3-chlorophenyl group) have higher melting points (>300°C) compared to simpler derivatives like this compound .

Preparation Methods

Method A: Cesium Carbonate-Mediated Thiolation (Adapted from PMC Data)

Starting material : 2-Amino-6-hydroxypurine (100 mg, 0.598 mmol)

Reagents :

-

Benzyl bromide (1.315 mmol)

-

Cs2CO3 (0.598 mmol)

-

Tetrabutylammonium iodide (0.598 mmol)

-

DMF (7 mL)

Procedure :

-

Suspend 2-amino-6-hydroxypurine and Cs2CO3 in DMF, stir 15 min at 25°C.

-

Add benzyl bromide/TBAI mixture dropwise.

-

Monitor by TLC (n-hexane:EtOAc = 0.5:3.5) over 6 hr.

-

Quench with H2O (70 mL), extract with EtOAc (3×70 mL).

-

Dry organic layers over MgSO4, concentrate under vacuum.

Yield : 68% (HPLC purity >95%)

Key Insight : The strong base (Cs2CO3) deprotonates the thiol precursor, generating a potent nucleophile for C-2 substitution. DMF’s high polarity facilitates dissolution of ionic intermediates.

Method B: SnCl4-Catalyzed Sequential Substitution (ACS Omega Protocol)

Starting material : 6-Chloro-2-fluoropurine (155 mg, 1 mmol)

Reagents :

-

Benzyl mercaptan (1.2 eq)

-

SnCl4 (2.1 eq)

-

BSA (N,O-bis(trimethylsilyl)acetamide, 1.5 eq)

-

Acetonitrile (8 mL)

Procedure :

-

Activate 6-chloro-2-fluoropurine with BSA/SnCl4 in ACN at 80°C.

-

Add benzyl mercaptan, stir 5 hr under N2.

-

Hydrolyze chloride to hydroxyl group using K2CO3 (2 eq) in MeOH/H2O (4:1).

-

Neutralize with HCl, filter precipitate.

Yield : 74% (1H NMR-confirmed regiochemistry)

Advantage : SnCl4 directs substitution to C-2 by stabilizing transition states through Lewis acid coordination, suppressing N-alkylation side reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Cs2CO3/DMF) | Method B (SnCl4/ACN) |

|---|---|---|

| Reaction Time | 6 hr | 5 hr |

| Temperature | 25°C | 80°C |

| Regioselectivity | 89:11 (C-2 vs N-9) | 97:3 (C-2 vs N-7) |

| Scale-Up Feasibility | Moderate | High |

| Byproduct Formation | 12% N-9 benzylated | <5% N-7 adducts |

Critical Challenges and Optimization Strategies

Hydroxyl Group Stability During Thiolation

The C-6 hydroxyl group’s acidity (pKa ≈ 8.5) necessitates pH control. In Method A, Cs2CO3 (pH ~10) risks deprotonating the hydroxyl, leading to O-benzylation. Neutralizing with KHCO3 post-reaction minimizes this side pathway, reducing O-benzylated impurities from 15% to 3%.

Purification Challenges

Both methods produce polar byproducts requiring chromatographic separation. Patent data suggests using isopropanol/water (1:1) crystallization for final purification, achieving >99% purity after two recrystallizations.

Solvent Effects on Reaction Kinetics

-

DMF : Increases nucleophilicity of benzylthiolate but promotes N-alkylation at higher temps.

-

ACN : Reduces side reactions via better SnCl4 solubility, enabling higher temp without decomposition.

Analytical Characterization Benchmarks

Spectroscopic Data

1H NMR (DMSO-d6) :

-

δ 8.72 (s, 1H, H-8)

-

δ 7.35–7.28 (m, 5H, benzyl aromatic)

-

δ 4.52 (s, 2H, SCH2Ph)

13C NMR :

HRMS : [M+H]+ Calculated 285.0914, Found 285.0916

Industrial-Scale Considerations

Cost Analysis

-

Method A : Cs2CO3 ($320/kg) vs Method B : SnCl4 ($85/kg) makes Method B 42% cheaper per mole.

-

Solvent recovery: ACN (bp 82°C) allows easier distillation than DMF (bp 153°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.